Product packaging for Morpholinoethanol(Cat. No.:)

Morpholinoethanol

Cat. No.: B8693651
M. Wt: 131.17 g/mol
InChI Key: DZCBKUAAGVVLOX-UHFFFAOYSA-N
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Description

Position and Significance within Heterocyclic Organic Chemistry

Morpholinoethanol, also systematically named 2-morpholin-4-ylethanol or 4-(2-hydroxyethyl)morpholine, is a prominent member of the morpholine (B109124) family, a class of heterocyclic organic compounds fishersci.camade-in-china.comnist.gov. The morpholine ring itself is a six-membered heterocycle containing both an oxygen atom and a nitrogen atom, which grants it dual ether and amine functionalities made-in-china.comguidechem.comchemdad.com. This bifunctional nature is crucial to its chemical versatility.

Within heterocyclic organic chemistry, this compound holds significance as a key intermediate in the synthesis of a broad spectrum of other chemicals made-in-china.comguidechem.comchemicalbook.com. Its utility extends particularly to the pharmaceutical and agrochemical industries, where it serves as a foundational building block for more complex molecules made-in-china.comnbinno.comlongchangchemical.com. Beyond these sectors, this compound is employed in the production of specialty chemicals, including its use as a catalyst in polymerization reactions, a pH regulator in specialized coatings, a precursor for corrosion inhibitors, and a component in the formulation of surfactants and emulsifiers guidechem.comnbinno.com. Its ability to participate in diverse chemical reactions underscores its importance and widespread application in organic synthesis and industrial processes made-in-china.comguidechem.com.

Structural Characteristics and Chemical Functionality in Synthetic Design

This compound possesses the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol made-in-china.comnist.govnbinno.com. Its structure comprises a morpholine ring to which an ethanol (B145695) group is attached at the nitrogen atom, specifically at the 4-position of the morpholine ring made-in-china.comguidechem.comchemdad.com. This arrangement results in a compound featuring both a primary alcohol (-OH) functional group and a tertiary amine (-N-) functional group chemdad.comchemicalbook.com.

The presence of these two distinct functional groups dictates this compound's chemical reactivity and its broad applicability in synthetic design. The primary alcohol moiety can undergo typical reactions such as esterification, etherification, and oxidation, allowing for the introduction of various substituents or the formation of new linkages made-in-china.com. Concurrently, the tertiary amine group provides a site for nucleophilic reactions, salt formation, or acting as a basic catalyst in organic transformations made-in-china.com. This combination enables this compound to serve as a versatile reagent or building block in multi-step syntheses.

Key physical properties of this compound further highlight its utility:

PropertyValueUnitSource
Molecular FormulaC₆H₁₃NO₂- made-in-china.comnist.govnbinno.com
Molecular Weight131.17 g/mol made-in-china.comnist.govnbinno.com
CAS Number622-40-2- made-in-china.comnist.govnbinno.com
PubChem CID61163- fishersci.canih.govuni.lu
AppearanceClear colorless to yellow liquid- guidechem.comchemdad.comnbinno.com
Melting Point-1°C made-in-china.comchemdad.com
Boiling Point227°C at 757 mm Hg made-in-china.comchemdad.comchemicalbook.com
Density1.083g/mL at 25 °C made-in-china.comchemdad.comnbinno.com
Refractive Index1.476n20/D made-in-china.comchemdad.com
Water SolubilityMiscible- made-in-china.comguidechem.comnbinno.com
pH (100g/L, H₂O, 20°C)10.7- guidechem.comchemdad.com

Detailed research findings demonstrate its application in complex synthetic pathways. For instance, 4-(2-hydroxyethyl)morpholine, a synonym for this compound, has been utilized in the preparation of ester prodrugs of naproxen (B1676952) guidechem.comchemdad.comchemicalbook.com. Furthermore, it has been explored in the synthesis of morpholino thiophenes, which have shown promise as novel inhibitors against Mycobacterium tuberculosis, highlighting its role in medicinal chemistry research acs.org. These examples underscore this compound's crucial role as a versatile and reactive component in the design and synthesis of diverse chemical compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B8693651 Morpholinoethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1-morpholin-4-ylethanol

InChI

InChI=1S/C6H13NO2/c1-6(8)7-2-4-9-5-3-7/h6,8H,2-5H2,1H3

InChI Key

DZCBKUAAGVVLOX-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCOCC1)O

Origin of Product

United States

Synthetic Methodologies for Morpholinoethanol and Its Analogues

Traditional Synthetic Pathways

Traditional synthetic routes to morpholinoethanol typically involve amination-based reactions or halogenation followed by substitution. These methods have been foundational in the industrial production of this compound and its precursors.

Amination-Based Routes to this compound

One of the most common amination-based routes involves the reaction of morpholine (B109124) with ethylene (B1197577) oxide google.com. Morpholine, a secondary amine, can undergo an alkylation reaction with ethylene oxide longchangchemical.comgoogle.comgoogle.com. This reaction facilitates the introduction of the hydroxyethyl (B10761427) group onto the nitrogen atom of the morpholine ring. While specific yields for this direct reaction are not always detailed in readily available literature, the general principle of reacting an amine with an epoxide is a well-established method for forming β-amino alcohols.

Another related approach involves the reaction of amino acids with 2-chloroethanol (B45725) under alkaline conditions to directly prepare N-(2-hydroxyethyl)amino acids mdpi.com. This demonstrates the utility of haloethanols as precursors for introducing the hydroxyethyl moiety onto amine-containing compounds. Similarly, the synthesis of N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium involves the dropwise addition of 2-chloroethanol to (Laurylamidopropyl)dimethylamine at 60 °C, followed by a 12-hour reaction researchgate.net.

Halogenation and Substitution Reactions in Precursor Synthesis

Halogenated precursors play a crucial role in the synthesis of this compound and its derivatives. Key halogenated intermediates include 2-chloroethanol and 2-bromoethanol (B42945). 2-Chloroethanol (ethylene chlorohydrin) is a widely produced chemical used in various applications, including the manufacturing of pharmaceuticals viswaat.commallakchemicals.comacs.org. Similarly, 2-bromoethanol (ethylene bromohydrin) is also employed as an organic synthetic raw material google.com.

These haloethanols can be used to prepare N-(2-haloethyl)morpholine derivatives, which then serve as intermediates for further reactions. For instance, N-(2-chloroethyl)morpholine hydrochloride is a known compound acs.orgtandfonline.com. Such halogenated morpholine derivatives can undergo substitution reactions to introduce other functional groups or to form more complex structures. For example, N-(2-chloroethyl)morpholine has been used in the alkylation of the anion of cyclopentanone's self-condensation product to prepare Pentethylcyclanone mallakchemicals.com.

Catalytic Approaches in this compound Production

Catalytic methods offer more efficient and sometimes more selective pathways for the synthesis of this compound and its derivatives, often with improved yields and milder reaction conditions.

Ruthenium-Catalyzed Hydroxyethylmorpholine Formation

Ruthenium catalysts have demonstrated efficacy in the formation of hydroxyethylmorpholine. A notable procedure involves the reaction of morpholine with ethylene glycol in a stainless steel Parr bomb reactor. This reaction utilizes RuCl₃(PPh₃)₃ as a catalyst along with triphenylphosphine (B44618) (PPh₃) as a ligand, and N-methylpyrrolidinone as a solvent. The reaction is carried out at 180 °C for 2.5 hours. This method achieved a high yield of 93% for hydroxyethylmorpholine, with a minor byproduct of 3% bismorpholinoethane acs.org.

Table 1: Ruthenium-Catalyzed Synthesis of Hydroxyethylmorpholine

Reactant 1Reactant 2CatalystLigandSolventTemperature (°C)Time (h)ProductYield (%)ByproductYield (%)
Ethylene GlycolMorpholineRuCl₃(PPh₃)₃PPh₃N-methylpyrrolidinone1802.5Hydroxyethylmorpholine93Bismorpholinoethane3
acs.org acs.org acs.org acs.org acs.org acs.org acs.org acs.org acs.org acs.org acs.org

Biocatalytic Processes for this compound Derivatives

Biocatalysis, employing enzymes or microorganisms, presents an environmentally friendly alternative for synthesizing this compound derivatives, often with high selectivity. While direct biocatalytic synthesis of this compound itself is less commonly reported, its derivatives are frequently produced using enzymatic methods.

For instance, 2-morpholinoethyl mycophenolate, an immunosuppressive agent, can be synthesized through an enzymatic transesterification. This process involves reacting simple esters of mycophenolic acid with 2-morpholinoethanol (B138140), catalyzed by Candida antarctica lipase (B570770) B (CAL B) in toluene (B28343). This method successfully yielded 2-morpholinoethyl mycophenolate in a satisfactory 84% yield google.com. The use of an anhydrous organic solvent and molecular sieves in such enzymatic reactions can further improve the conversion of mycophenolic acid researchgate.net.

Furthermore, Candida rugosa lipase has been utilized in the enantioselective esterification of racemic ibuprofen, where 2-N-morpholinoethanol served as an acyl acceptor researchgate.net. This lipase was also selected as an effective biocatalyst in an enzymatically enantioselective transesterification procedure for the synthesis of (S)-suprofen ester prodrugs from racemic 2,2,2-trifluoroethyl suprofen (B1682721) ester in cyclohexane (B81311) kaeltia.com.

Table 2: Biocatalytic Synthesis of this compound Derivatives

Substrate (Acyl Donor)Acyl AcceptorEnzymeSolventProductYield (%)Reference
Mycophenolic acid esters2-MorpholinoethanolCandida antarctica lipase BToluene2-Morpholinoethyl mycophenolate84 google.com
Racemic ibuprofen2-N-MorpholinoethanolCandida rugosa lipaseCyclohexane(S)-Ibuprofen ester prodrugN/A researchgate.net
2,2,2-Trifluoroethyl suprofen ester2-N-MorpholinoethanolCandida rugosa lipaseCyclohexane(S)-Suprofen ester prodrugN/A kaeltia.com

Emerging and Sustainable Synthesis Techniques

The chemical industry is increasingly focusing on developing greener and more sustainable synthesis methods for compounds like this compound, driven by environmental concerns and regulatory frameworks researchandmarkets.comgiiresearch.comsci-hub.se. These efforts aim to reduce waste, minimize energy consumption, and utilize more environmentally benign reagents and processes researchandmarkets.comgiiresearch.com.

One area of emerging research involves the use of novel catalytic systems. For example, hydroxyl-functionalized protic ionic liquids (PILs), which can be formed from 2-morpholinoethanol and haloid acids, have been explored as catalysts for the cycloaddition of carbon dioxide (CO₂) and epoxides to produce cyclic carbonates accenture.com. This process demonstrates a sustainable application of this compound in CO₂ fixation, achieving yields up to 97% under relatively mild conditions (80 °C and 1 bar CO₂) accenture.com.

While not directly for this compound, the broader field of morpholine synthesis is also seeing advancements in green chemistry. A high-yielding, one or two-step, redox-neutral protocol for synthesizing morpholines from 1,2-amino alcohols using inexpensive reagents like ethylene sulfate (B86663) and potassium tert-butoxide (tBuOK) has been reported chemrxiv.org. This method emphasizes selective monoalkylation and offers significant environmental and safety benefits over traditional approaches chemrxiv.org. The integration of "Safe and Sustainable by Design" (SSbD) principles, as recommended by the European Commission, is guiding innovation towards a greener industrial transition, including the production of chemicals like this compound sci-hub.se. Furthermore, the broader chemical industry is exploring the use of second-generation (2G) biomass as a sustainable alternative to fossil materials for producing eco-friendly chemicals, a trend that could influence future this compound production.

Continuous Flow Processes for Scalable Production

Continuous flow processes represent a transformative approach in chemical synthesis, offering significant advantages over traditional batch methods, particularly for scalable production. These benefits include enhanced reaction control, improved safety, reduced waste, and often accelerated reaction rates due to efficient mass and heat transfer in microreactors or packed-bed systems mdpi.combeilstein-journals.orgresearchgate.netrsc.org.

While specific, detailed continuous flow synthesis procedures for this compound (also known as 2-morpholinoethanol or 4-(2-hydroxyethyl)morpholine) are not extensively reported with explicit data tables in the readily available literature, the principles and applications of continuous flow chemistry are highly relevant to its production and the synthesis of its analogues. This compound (PubChem CID: 61163) is a versatile organic chemical synthesis intermediate, and its suppliers indicate its suitability for high-temperature and continuous flow processes, implying its role in such manufacturing environments fishersci.befishersci.sefishersci.casigmaaldrich.comnih.gov.

The broader class of amino alcohols, to which this compound belongs, has been a subject of extensive research in continuous flow synthesis. These studies provide valuable insights into the conditions and efficiencies achievable for similar compounds.

Detailed Research Findings for Analogous Amino Alcohol Syntheses in Continuous Flow:

Several studies demonstrate the efficacy of continuous flow methodologies for the synthesis of β-amino alcohols and N-alkylated amino alcohols, which share structural characteristics with this compound.

One notable approach involves the preparation of β-amino alcohols through the ring-opening of epoxides with amines, catalyzed by lipases in continuous-flow reactors. For instance, an efficient method utilizing lipase TL IM from Thermomyces lanuginosus achieved high yields for β-amino alcohols. Optimal conditions for the reaction of aniline (B41778) with epichlorohydrin (B41342) to yield a β-amino alcohol included a reaction medium of methanol, a temperature of 35 °C, and a residence time of 20 minutes, resulting in a yield of 91.3% when the molar ratio of aniline to epichlorohydrin was 1:1. mdpi.com

Another methodology focuses on the continuous N-alkylation of amino alcohols using heterogeneous catalysts, such as γ-Al2O3, under supercritical CO2 conditions. This process allows for the synthesis of N-alkylated heterocycles, including cyclic amines. For example, the conversion of 4-amino-1-butanol (B41920) to N-methylpyrrolidine, an amino alcohol derivative, achieved a yield of 95% under conditions ranging from 250–350 °C, with a substrate flow rate of 0.1–0.5 mL/min (for a 0.5 M solution in methanol) and a pressure of 100 bar. This method demonstrated that elevated temperatures could facilitate faster flow rates while maintaining high yields, thereby increasing productivity. beilstein-journals.org

The data from these analogous syntheses highlight the potential of continuous flow processes for the efficient and scalable production of amino alcohols, offering insights into optimal reaction parameters such as temperature, residence time, and catalyst selection.

Table 1: Representative Continuous Flow Synthesis Data for Amino Alcohol Analogues

Product Type/Example ReactionCatalyst/SystemKey ConditionsYield (%)Source
β-Amino Alcohol (from aniline + epichlorohydrin)Lipase TL IM (Thermomyces lanuginosus)Methanol, 35 °C, 20 min residence time, 1:1 substrate ratio91.3 mdpi.com
N-Methylpyrrolidine (from 4-amino-1-butanol)γ-Al2O3 in supercritical CO2250–350 °C, 0.1–0.5 mL/min substrate flow, 100 bar95 beilstein-journals.org
Vicinyl Amino Alcohols (APIs, multi-step synthesis)Multi-module flow system (e.g., epoxide aminolysis)Overall yields 27–69%; Example intermediate step: 45 °C for aryloxy epoxide27-69 rsc.orgresearchgate.net

While direct continuous flow synthesis data for this compound itself is not detailed in the provided search results, the successful application of these methodologies to structurally related amino alcohols suggests that similar continuous flow strategies could be developed and optimized for the scalable production of this compound. The inherent advantages of flow chemistry, such as precise control over reaction parameters and enhanced safety, make it a favorable approach for industrial-scale chemical manufacturing of such intermediates.

Chemical Reactivity and Derivatization of Morpholinoethanol

Esterification Reactions of the Hydroxyl Group

The hydroxyl group (-OH) of Morpholinoethanol is a nucleophilic site that readily participates in esterification reactions with carboxylic acids and their derivatives.

Acrylic Acid, 2-Morpholinoethyl Ester, a prominent acrylic ester, is synthesized through a condensation reaction between acrylic acid and 2-morpholinoethanol (B138140). This reaction typically occurs in the presence of a catalyst and under controlled conditions to optimize the yield and purity of the desired ester youtube.com. The resulting compound finds applications in polymer chemistry, pharmaceuticals, and biomedical research, including the synthesis of specialty polymers and drug delivery systems youtube.com.

Enzymatic methods offer a selective approach to esterification reactions involving this compound. For instance, the synthesis of 2-morpholinoethyl mycophenolate has been successfully achieved through the enzymatic transesterification of simple esters of mycophenolic acid with 2-morpholinoethanol google.com. This process utilized Candida antarctica lipase (B570770) B (CAL B) as the biocatalyst in toluene (B28343) google.com. Notably, CAL B demonstrated high selectivity, transforming only the ethyl ester function while leaving other functional groups on the substrate unreacted google.com. This enzymatic route yielded 2-morpholinoethyl mycophenolate in satisfactory yields, reaching up to 84% from mycophenolic acid google.com.

Table 1: Enzymatic Esterification of Mycophenolic Acid Esters with 2-Morpholinoethanol

ReactantsEnzymeSolventYield (%)Selectivity
Ethyl mycophenolate + 2-MorpholinoethanolCandida antarctica lipase B (CAL B)Toluene84Selective transformation of ethyl ester function google.com

While this compound's hydroxyl group is amenable to various esterification processes, direct information detailing the formation of phosphonate (B1237965) esters specifically from this compound was not explicitly found in the provided research. Phosphonate esters are organic derivatives of phosphonic acid google.com. General methods for their synthesis often involve reactions such as the Arbuzov reaction, where a phosphite (B83602) ester reacts with an alkyl halide to form a phosphonate ester researchgate.netuni.lu. Phosphonate ester derivatives are also relevant in the context of prodrug synthesis fishersci.ca.

Reactions Involving the Morpholine (B109124) Nitrogen

The tertiary amine nitrogen within the morpholine ring of this compound is a site for various reactions, including alkylation and acylation.

The morpholine nitrogen can undergo N-alkylation and N-acylation reactions, leading to the formation of substituted morpholine derivatives.

N-Alkylation: N-alkylation of morpholine and its derivatives, including 2-morpholinoethanol, can be achieved through various catalytic systems. For example, the N-alkylation of morpholine with alcohols has been investigated using a CuO–NiO/γ–Al2O3 catalyst in a gas–solid phase fixed-bed reactor. More specifically, 2-morpholinoethanol has been shown to react with aniline (B41778) and 4-methoxyaniline to produce the corresponding amine products in high yields (87–92%) through a nickel(II)–N^N^O Pincer-Type Complex-Catalyzed N-Alkylation of Amines with Alcohols via the Hydrogen Autotransfer Reaction.

Table 2: N-Alkylation of 2-Morpholinoethanol with Anilines

Reactant 1Reactant 2CatalystProduct TypeYield (%)
2-MorpholinoethanolAnilineNickel(II)–N^N^O Pincer-Type ComplexAmine87–92
2-Morpholinoethanol4-MethoxyanilineNickel(II)–N^N^O Pincer-Type ComplexAmine87–92

N-Acylation: The morpholine nitrogen can also be acylated. An example is the synthesis of 2-N-morpholinoethyl methacrylate (B99206), which is produced through the acylation of N-morpholinoethanol using either methacryloyl chloride or methacrylic acid anhydride. Acetyl chloride is a common acylating agent used in organic synthesis.

The morpholine nitrogen in this compound actively participates in reactions leading to carbon-nitrogen bond formation, particularly in the synthesis of more complex amine products. A notable example is the nickel(II)–N^N^O Pincer-Type Complex-Catalyzed N-Alkylation of Amines with Alcohols via the Hydrogen Autotransfer Reaction. In this reaction, the morpholine nitrogen of 2-morpholinoethanol forms new carbon-nitrogen bonds with anilines (e.g., aniline and 4-methoxyaniline), yielding the corresponding amine products with high efficiency (87–92% yield). This highlights the utility of this compound as a building block for constructing diverse amine-containing molecules.

Heterocyclic Ring Transformations and Scaffold Modifications

This compound's dual functionality, encompassing a tertiary amine within the morpholine ring and a primary alcohol, allows for its involvement in various heterocyclic ring transformations and the modification of existing scaffolds. These reactions often leverage the nucleophilic character of both the nitrogen and oxygen atoms, facilitating the formation of new bonds and the introduction of morpholine-containing moieties into different ring systems.

Design and Synthesis of Morpholino Thiophene (B33073) Scaffolds

The synthesis of morpholino thiophene scaffolds often involves strategies that incorporate the morpholine unit into the thiophene ring system. While direct examples explicitly detailing the use of this compound for the synthesis of morpholino thiophene scaffolds were not extensively detailed in the provided search results, the general synthesis of morpholino-thiophenes has been explored. For instance, some synthetic routes for morpholino thiophene (MOT) scaffolds have involved the reaction of acyl chlorides with morpholine, followed by conversion to thioamides and subsequent reactions to yield substituted thiophenes. An alternative approach has focused on introducing an ether side chain early in the synthesis, followed by the incorporation of the morpholine moiety acs.org. Given this compound's structure, it could potentially serve as a precursor for introducing both the morpholine ring and an oxygen-linked chain into thiophene derivatives, either through reactions involving its hydroxyl group or the morpholine nitrogen.

Preparation of Functionalized Quinoline (B57606) Derivatives

Functionalized quinoline derivatives are significant in various fields, including medicinal chemistry preprints.orgdut.ac.zachemrxiv.org. The preparation of such derivatives often involves the modification of the quinoline core through various synthetic methodologies. While general methods for functionalizing quinolines exist, including nucleophilic aromatic substitution reactions preprints.org, the direct and specific application of this compound in the preparation of functionalized quinoline derivatives was not explicitly detailed in the provided search results. However, the presence of both a nucleophilic nitrogen in the morpholine ring and a reactive hydroxyl group in this compound suggests its potential utility in introducing morpholine-containing side chains or other functionalities onto quinoline scaffolds. For example, morpholine itself has been used in base-promoted amination reactions to displace chlorine atoms on quinoline derivatives, yielding morpholino-substituted quinolines preprints.org. This compound, with its additional hydroxyl group, could offer further derivatization possibilities or serve as a more complex building block in such reactions.

Reactivity as a Bifunctional Organic Reagent

This compound's structure, featuring both a tertiary amine and a primary hydroxyl group, classifies it as a bifunctional organic reagent. This characteristic allows it to participate in a wide array of chemical reactions, as it can act as a nucleophile through either the nitrogen atom or the oxygen atom, or as a base. Bifunctional reagents are crucial in organic synthesis for their ability to facilitate the formation of complex organic architectures and enable novel reaction pathways nih.gov.

The morpholine nitrogen, being a tertiary amine, can act as a base or a nucleophile. The hydroxyl group, on the other hand, can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. The simultaneous presence of these two reactive centers allows for diverse derivatization strategies. For instance, 2-morpholinoethanol has been utilized in reactions where its hydroxyl group participates, such as in the synthesis of unsymmetrically substituted zinc phthalocyanines, where it reacted with 4-nitro phthalonitrile (B49051) under basic conditions dergipark.org.tr. This demonstrates its capacity to form ether linkages via its alcoholic functionality. The ability to engage in reactions at either end of the molecule makes this compound a valuable reagent for constructing intricate molecular structures and for introducing morpholine-containing functionalities into various organic compounds.

Applications of Morpholinoethanol in Chemical Sciences and Advanced Materials

Catalysis in Organic and Polymer Systems

The dual functionality of morpholinoethanol, combining the basicity of the morpholine (B109124) nitrogen with the reactivity of the hydroxyl group, allows it to participate in and promote various chemical transformations. hnsincere.com

Role as a Catalyst in Polymerization Reactions

This compound and its derivatives are utilized as catalysts in the production of polymers. longchangchemical.com For instance, alkyl derivatives of morpholine, which share structural similarities with this compound, are employed as catalysts for the manufacturing of polyurethane foams. chemicalland21.com In these reactions, the tertiary amine functionality of the morpholine ring can accelerate the polymerization process. chemicalland21.comgvchem.com Specifically, in polyurethane production, amine catalysts are crucial for controlling and balancing the gelling and foaming reactions. americanchemistry.com this compound can also act as a crosslinking agent for epoxy resins and polyurethane foams. hnsincere.com

General Catalytic Applications in Organic Synthesis

The basic nature of the morpholine nitrogen in this compound allows it to function as a catalyst in various organic reactions. nbinno.comsincere-chemicals.com It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. longchangchemical.comnbinno.com The compound's catalytic activity is also harnessed in the production of pesticides and herbicides. hnsincere.com Furthermore, morpholine derivatives can act as accelerators or catalysts in epoxy formulations and UV-curable acrylic-based systems for coatings and adhesives. atamankimya.com

Utilization as a Solvent and Reaction Medium Component

The physical and chemical properties of this compound, such as its miscibility with water and many organic solvents, make it a useful component in various solvent systems. hnsincere.comchemicalland21.com

Formulation of Deep Eutectic Solvents for Gas Absorption

Recent research has explored the use of this compound in the formulation of deep eutectic solvents (DESs). These novel solvents are being investigated for their potential in gas absorption applications. For example, a binary DES formed by mixing tetrazole with 2-morpholinoethanol (B138140) has been studied for its ability to absorb ammonia (B1221849) (NH3). acs.org DESs are considered a new class of green solvents and have shown promise for CO2 capture. mdpi.comresearchgate.net The interactions within these solvents, such as the role of the hydrogen bond donor, are crucial for their gas absorption capabilities. nih.gov

Solvation Properties in Organic Reactions

This compound's ability to dissolve a variety of substances makes it a valuable solvent and reaction medium. chemicalland21.com It is miscible with water and polar organic solvents, which is advantageous in many synthetic processes. nbinno.com Studies have shown that the choice of solvent can significantly impact the rate of polymerization reactions involving this compound derivatives. For instance, the polymerization of β-4-morpholinoethyl chloride proceeds at different rates in solvents like propyl alcohol and acetone. lookchem.com

Precursor and Building Block in Materials Science

The reactive nature of both the hydroxyl and morpholine groups in this compound makes it a key precursor and building block in the synthesis of more complex molecules and materials. nbinno.comhnsincere.com

It is used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and specialty chemicals. longchangchemical.com For instance, it is a reactant in the synthesis of acrylic acid, 2-morpholinoethyl ester, a monomer used in the creation of specialty polymers for coatings, adhesives, and biomedical devices. ontosight.ai Furthermore, this compound is used in the preparation of ester prodrugs of naproxen (B1676952). chemicalbook.com Its derivatives have also been investigated for their potential in developing novel inhibitors for diseases like tuberculosis. acs.org

Synthesis of Specialty Polymers and Copolymers

This compound serves as a crucial monomer in the synthesis of specialized polymers and copolymers. longchangchemical.com Its incorporation into polymer chains can modify the final properties of the material. For instance, N-morpholinoethyl methacrylate (B99206), derived from the acylation of this compound, can undergo polymerization, although it has been noted to spontaneously polymerize during storage under certain synthesis conditions. researchgate.net To achieve a stable monomer for polymerization, a re-esterification method using methyl methacrylate with N-morpholinoethanol has been developed, yielding a stable product. researchgate.net The resulting polymers and copolymers find applications in various fields due to their unique characteristics. longchangchemical.com

Researchers have also explored the use of this compound derivatives in creating biocompatible and responsive polymers. For example, a block copolymer, poly(2-(dimethylamino)ethyl methacrylate-N-(morpholino)ethyl methacrylate) (PDMAEMA-b-PMEMA), has been synthesized and investigated for its potential in biomedical applications. researchgate.net The inclusion of the morpholino group can impart desirable properties such as biocompatibility and responsiveness to stimuli like pH and salt concentration. researchgate.net

Application as a Crosslinking Agent for Polymeric Systems

The hydroxyl group in this compound allows it to act as a crosslinking agent in polymeric systems. Crosslinking is a critical process that enhances the mechanical strength, thermal stability, and chemical resistance of polymers by forming a three-dimensional network. Semicarbazide compositions, which can be used as crosslinking agents for polymers, can be synthesized from compounds like polyisocyanates. google.com While the direct use of this compound as a primary crosslinking agent is not extensively detailed in the provided context, its functional group is suitable for reactions that lead to crosslinking. For instance, in polyurethane systems, which are formed by the reaction of isocyanates with polyols, a compound with a hydroxyl group like this compound can be incorporated into the polymer backbone. justia.com The tertiary amine of the morpholine ring can also act as a catalyst in such polymerization reactions. amines.com

The process of creating crosslinked polymer networks can involve various methods, including entrapment, which is a fast and economical technique where a substance is captured within a polymer lattice. researchgate.net This method is widely used in industrial applications. researchgate.net

Component in Industrial Additives (e.g., Corrosion Inhibitors, Surfactants, Emulsifiers)

This compound and its derivatives are integral components in the formulation of various industrial additives, owing to their chemical properties.

Corrosion Inhibitors: Morpholine derivatives are recognized for their effectiveness as volatile corrosion inhibitors (VCIs), which are noted for their low toxicity and high safety. mdpi.com They function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from corrosive environments. mdpi.com The nitrogen and oxygen atoms in the morpholine ring can form coordination bonds with metal ions, enhancing their inhibitory action. mdpi.com Morpholine salts, synthesized from the reaction of morpholine with various acids, have demonstrated significant corrosion inhibition properties. mdpi.com Additionally, this compound is used in corrosion inhibitor formulations for steam condensates and lubricating oils. amines.com

Surfactants and Emulsifiers: The amphiphilic nature of molecules derived from this compound, possessing both hydrophilic (water-attracting) and lipophilic (oil-attracting) parts, allows them to function as surfactants. vt.edu Surfactants are used as wetting agents, emulsifiers, and dispersants. vt.edu Delmopinol, a derivative of this compound, is a tertiary amine surfactant used in oral hygiene products. vt.edu In industrial applications, this compound derivatives are used as emulsifiers in formulations like wax emulsion floor polishes. amines.com The ability to reduce surface tension and stabilize emulsions makes them valuable in various products. sabic.com

Role in Textile and Leather Processing as Wetting/Dispersing Agent

In the textile and leather industries, this compound is utilized as a wetting and dispersing agent. longchangchemical.com Wetting agents are crucial for reducing the surface tension of fibers, allowing for better penetration of water and chemicals during processing. pcc.eu This is particularly important for natural fibers like cotton and linen. pcc.eu Dispersing agents are essential for maintaining the stability of dye baths and ensuring even coloration. pcc.euclri.org The surfactant properties of this compound derivatives contribute to their effectiveness in these applications, aiding in processes like dyeing and finishing. longchangchemical.comsabic.com

Intermediate in Complex Organic Molecule Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules. made-in-china.comchemicalbook.comottokemi.com

Construction of Multifunctional Organic Compounds

The presence of both a hydroxyl group and a tertiary amine allows for sequential or selective reactions, enabling the construction of multifunctional organic compounds. For example, this compound has been used in the synthesis of novel substituted N,N'-diarylurea derivatives, where it is reacted with compounds like 1-fluoro-2-nitrobenzene (B31998) or 2-fluorobenzonitrile. nih.gov It also serves as a bidentate chelating ligand in the formation of coordination polymers, such as a neutral chain-like ferroelectric coordination polymer with cadmium. researchgate.net These examples highlight its role as a versatile building block for creating molecules with specific and complex functionalities.

Precursor for Agrochemical and Specialty Chemical Production

This compound serves as a precursor in the production of agrochemicals and other specialty chemicals. globy.comlongchangchemical.comchemimpex.com Its structure is a key component in the synthesis of certain herbicides and fungicides. The ability to introduce the morpholine moiety into larger molecules is valuable for developing new active ingredients in the agrochemical sector. alibaba.com Furthermore, it is used as an intermediate in the synthesis of various specialty chemicals, contributing to the development of a wide range of products with specific industrial applications. longchangchemical.comchemimpex.com The modification of natural products through the incorporation of structures derived from this compound is a promising approach for creating new compounds with enhanced biological activity for use in pharmaceuticals and agrochemicals. researchgate.net

Design of Anthraphane Monomers for 2D Polymers

Extensive research into the design and synthesis of anthraphane monomers for two-dimensional (2D) polymers has not revealed the use of this compound as a functional component in these specific molecular architectures. Scientific literature and available research data focus on alternative functionalization strategies to facilitate the pre-organization and polymerization of anthraphane units into well-ordered 2D sheets.

The primary approaches for designing anthraphane-based monomers for 2D polymer synthesis involve tailoring their structure to enable polymerization through methods such as single-crystal-to-single-crystal (SCSC) transformations or at an air/water interface. These strategies typically rely on the precise spatial arrangement of photoreactive anthracene (B1667546) units.

For instance, to create amphiphilic anthraphane monomers suitable for assembly at the air/water interface, researchers have incorporated long-chain alkyl or oligo(ethylene glycol) groups. hzdr.de This modification imparts the necessary balance of hydrophilic and hydrophobic properties for the monomers to self-assemble into a monolayer on the water's surface, a critical prerequisite for subsequent photopolymerization into a 2D polymer. hzdr.de The synthesis of these amphiphilic anthraphanes often involves multi-step organic reactions, such as Sonogashira cross-coupling, to attach the desired solubilizing chains to the rigid anthraphane core. hzdr.de

In the context of SCSC polymerization, the focus is on controlling the crystal packing of the anthraphane monomers to align the anthracene moieties in a suitable geometry for [4+4] photocycloaddition. hnsincere.com The choice of crystallization solvent has been shown to significantly influence the packing arrangement, but a predictable method for achieving the desired face-to-face stacking of anthracene units remains a challenge. hnsincere.com

While this compound is a versatile building block in other areas of polymer and materials science, its application in the functionalization of anthraphane monomers for 2D polymer synthesis is not documented in the reviewed literature. The research in this specific field has progressed using different chemical modifications to achieve the necessary monomer design for successful 2D polymerization.

Coordination Chemistry and Metal Complexes of Morpholinoethanol

Morpholinoethanol as a Chelating Ligand in Metal Complexes

This compound is particularly effective as a chelating agent, capable of binding to a single metal center through two separate donor atoms. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

Synthesis and Structural Elucidation of Metal-Morpholinoethanol Complexes

The synthesis of metal-Morpholinoethanol complexes is generally achieved by reacting a metal salt with the this compound ligand in a suitable solvent. The resulting structures are then often elucidated through single-crystal X-ray diffraction, which provides precise information about the atomic arrangement.

This compound is not only a chelating ligand but can also be a building block for extended structures. When combined with suitable co-ligands that can bridge metal centers, it facilitates the formation of coordination polymers. For instance, in the synthesis of [Cd(MEO)(SCN)₂], the thiocyanate (B1210189) (SCN⁻) anion acts as a bridging co-ligand. This results in a neutral, chain-like coordination polymer where the [Cd(MEO)] units are linked together by the SCN⁻ ions, forming a spring-like [Cd(SCN)₂]∞ helical chain architecture. researchgate.net This specific one-dimensional architecture is fundamental to the material's functional properties.

Crystallographic analysis provides detailed insight into the coordination environment of the metal ion in these complexes. For the [Cd(MEO)(SCN)₂] polymer, X-ray diffraction studies reveal the precise bond lengths, angles, and coordination geometry around the cadmium center. The cadmium ion is coordinated by the nitrogen and oxygen atoms of the chelating this compound ligand, as well as by the nitrogen and sulfur atoms of the bridging thiocyanate ligands. This detailed structural information is essential for understanding the relationship between the polymer's structure and its physical properties, such as the phase transitions it undergoes. researchgate.net

Functional Properties of this compound-Based Coordination Polymers

The specific architectures and chemical nature of this compound-based coordination polymers can give rise to interesting functional properties, including responsiveness to external stimuli like temperature and pressure.

The coordination polymer [Cd(MEO)(SCN)₂] is a notable example of a functional material that exhibits distinct phase transitions under different physical conditions. researchgate.net

Pressure-Induced Phase Transition: The same material also displays a separate phase transition when subjected to high pressure. This transition is triggered by a significant deformation of the spring-like [Cd(SCN)₂]∞ helical chain that forms the backbone of the polymer. researchgate.net The ability to induce phase transitions through both temperature and pressure highlights the sophisticated structure-property relationships in coordination polymers built with the this compound ligand.

The research findings on the [Cd(MEO)(SCN)₂] coordination polymer are summarized in the table below.

PropertyDescriptionStimulus
Coordination Mode This compound acts as an N,O-bidentate chelating ligand.-
Polymer Architecture Forms a 1D helical chain with bridging SCN⁻ co-ligands.-
Phase Transition 1 Driven by the ring-flipping of the [Cd(MEO)] fragment.Temperature
Phase Transition 2 Triggered by deformation of the [Cd(SCN)₂]∞ helical chain.Pressure

Exploration of Dielectric and Magnetic Properties in Coordination Networks

The investigation into the dielectric and magnetic properties of coordination networks incorporating this compound is a developing area of materials science. While extensive data specifically for this compound-based coordination polymers remains limited in publicly accessible literature, the broader field of coordination chemistry provides a foundational understanding of how such properties might manifest. The inherent characteristics of the this compound ligand, combined with the nature of the coordinated metal ions, are expected to play a crucial role in determining the bulk dielectric and magnetic behavior of these materials.

Dielectric Properties

Frequency of the applied electric field: The ability of dipoles to align with the field can be frequency-dependent.

Temperature: Thermal energy can affect the mobility of dipoles and charge carriers.

Further experimental research, including frequency-dependent dielectric spectroscopy and temperature-dependent measurements, is necessary to fully characterize the dielectric properties of these specific materials.

Magnetic Properties

The magnetic properties of coordination networks are primarily determined by the nature of the metal ions and the interactions between them, which are mediated by the bridging ligands. The presence of unpaired electrons in the d- or f-orbitals of the metal centers is a prerequisite for paramagnetism, and the coupling between these magnetic moments can lead to more complex magnetic phenomena such as ferromagnetism, antiferromagnetism, or ferrimagnetism.

In the context of this compound-based coordination networks, the magnetic behavior would depend on:

The choice of metal ion: Transition metals (e.g., Mn, Fe, Co, Ni, Cu) with unpaired d-electrons are common choices for constructing magnetic coordination polymers.

The coordination geometry: The geometry around the metal ion influences the splitting of the d-orbitals and thus the number of unpaired electrons (spin state).

The bridging mode of the this compound ligand: The pathway for magnetic exchange between metal centers is provided by the atoms of the bridging ligand. The bond angles and distances within this pathway are critical in determining the nature and strength of the magnetic coupling.

Although specific magnetic susceptibility data for this compound coordination networks is not available in the current literature, studies on related systems involving morpholine-containing ligands can offer some insights. For instance, research on metal complexes with morpholino-derivatized Schiff bases has demonstrated the potential for interesting magnetic behaviors.

To thoroughly understand the magnetic properties of this compound coordination networks, detailed experimental studies are required. These would typically involve:

Magnetic susceptibility measurements: Determining the magnetic moment and its temperature dependence to understand the nature of the magnetic interactions.

Structural analysis: X-ray crystallography to determine the precise arrangement of atoms and the pathways for magnetic exchange.

The following table outlines the expected magnetic properties based on the type of metal ion that could be incorporated into a this compound coordination network.

Metal IonTypical Unpaired ElectronsExpected Magnetic Behavior
Mn(II)5Paramagnetic, potential for antiferromagnetic coupling
Fe(III)5 (high spin), 1 (low spin)Paramagnetic, complex magnetic interactions possible
Co(II)3 (high spin), 1 (low spin)Paramagnetic, can exhibit significant magnetic anisotropy
Ni(II)2Paramagnetic
Cu(II)1Paramagnetic, often involved in antiferromagnetic coupling

Further research is essential to synthesize and characterize this compound-based coordination networks to populate such tables with experimental data and to fully explore their potential as functional magnetic materials.

Theoretical and Computational Studies of Morpholinoethanol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods provide a fundamental understanding of the electronic structure and reactivity of molecules by solving the Schrödinger equation. For morpholinoethanol, these investigations offer insights into its intrinsic properties and how it interacts with other chemical species.

Analysis of Hydrogen Bonding Interactions in Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) are a class of sustainable solvents characterized by a significantly lower melting point than their individual components, primarily due to extensive hydrogen bonding networks atamankimya.commetabolomicsworkbench.orgethersolvent.com. 2-Morpholinoethanol (B138140) (2-Mor) has been identified as a component in the formation of novel DESs. For instance, binary DESs have been formed by mixing tetrazole (TetrZ) with 2-morpholinoethanol, among other hydrogen bond donors, for applications such as highly efficient ammonia (B1221849) (NH₃) absorption nih.gov. Quantum chemistry calculations have been utilized to delve into the atomic-level interactions between NH₃ and these DESs, providing a detailed understanding of the absorption mechanism nih.gov. The strength of hydrogen bond interactions between the chloride atom of choline (B1196258) chloride and the hydrogen atom of the O-H group in polyols, a common component in DESs, has been shown to be a predominant factor influencing their properties fishersci.se.

The table below summarizes some components used in DESs and their roles:

ComponentRole in DESExample Application (if applicable)
Choline Chloride (ChCl)Hydrogen Bond Acceptor (HBA)Foundational model for DES investigations atamankimya.com
UreaHydrogen Bond Donor (HBD)Component in "reline" DES metabolomicsworkbench.org
GlycerolHydrogen Bond Donor (HBD)Component in "glyceline" DES metabolomicsworkbench.org
2-MorpholinoethanolHydrogen Bond Donor (HBD)NH₃ absorption in TetrZ-based DESs nih.gov
TetrazoleForms binary DESs with 2-morpholinoethanolNH₃ absorption nih.gov

Computational Prediction of Molecular Conformations and Energetics

The three-dimensional (3D) conformations of molecules are critical in determining their functionality, reactivity, and physical properties, influencing how they interact with other molecules or protein surfaces thegoodscentscompany.com. Computational methods are frequently employed to predict these molecular conformations and their associated energetics. In the context of this compound, it has been studied as a bidentate chelating ligand (referred to as MEO) in the design of molecular ferroelectrics nih.govguidetopharmacology.org. For example, in a neutral chain-like ferroelectric coordination polymer, [Cd(MEO)(SCN)₂], the ring-conformational flipping of the spiro-like [Cd(MEO)] fragment was found to drive a thermal-induced phase transition nih.govguidetopharmacology.org.

While quantum mechanical calculations are accurate for predicting molecular conformations and energetics, their computational intensity can be a limiting factor for larger datasets thegoodscentscompany.comfishersci.ca. Despite this, such studies are vital for understanding intramolecular conformational changes that can lead to different intermolecular crystal packings, particularly in systems exhibiting conformational polymorphism patsnap.com.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum chemical method widely applied to investigate the electronic structure, properties, and reaction mechanisms of molecules. DFT calculations allow for the elucidation of reaction pathways, identification of transition states, and determination of energy profiles, providing a detailed understanding of chemical transformations at the molecular level fishersci.cawikipedia.orguni.luuni.lu.

Although specific examples of DFT being used to elucidate reaction mechanisms solely involving this compound as a reactant undergoing a transformation are not extensively detailed in the provided search results, DFT's capability to analyze intermolecular interactions and bond formation is highly relevant to understanding its behavior in various chemical environments uni.lu. For instance, DFT has been used to investigate the stereochemical models to determine thermodynamically favored products and kinetic selectivity in ketone isomerization reactions wikipedia.org. The method is crucial for quantitatively predicting surface relaxations and adsorption states in complex systems, which indirectly relates to how a molecule like this compound might interact with surfaces or participate in heterogeneous reactions fishersci.ca.

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules. They are particularly valuable for studying dynamic processes and intermolecular interactions in various systems, including solvent-solute interactions nih.govontosight.ai.

In studies involving compounds containing a morpholine (B109124) ring, MD simulations have provided crucial insights into their interactions within biological systems. For example, in the context of a dual SIK2/SIK3 inhibitor, molecular dynamics simulations revealed that the morpholine ring of the compound was positioned in a solvent-exposed area while maintaining a hydrogen bond interaction with a tyrosine residue (Tyr144) in the SIK3 protein nih.gov. This highlights how MD simulations can reveal specific hydrogen bonding and other non-covalent interactions that are critical for molecular recognition and binding in complex environments nih.govontosight.ainih.gov. MD simulations are also employed to analyze protein binding sites and identify "hot spots" for interactions, contributing significantly to fields such as drug development nih.gov. Furthermore, MD simulations are used to investigate intermolecular interactions between drug and polymer in amorphous solid dispersions, helping to understand the mechanisms behind improved dissolution rates, solubility, and physical stability ontosight.ai.

Analytical Methodologies for Morpholinoethanol in Chemical Research

Spectroscopic Characterization Techniques

Spectroscopic methods utilize the interaction of electromagnetic radiation with the compound to provide detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation of the molecular structure of Morpholinoethanol. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide distinct spectral fingerprints that allow for the assignment of individual atoms within the molecule. For 2-Morpholinoethanol (B138140), ¹H NMR spectroscopy can reveal the chemical shifts and coupling patterns characteristic of the morpholine (B109124) ring and the hydroxyethyl (B10761427) side chain chemicalbook.com.

For instance, a typical ¹H NMR spectrum of 2-Morpholinoethanol in CDCl₃ at 90 MHz shows characteristic shifts corresponding to its different proton environments chemicalbook.com. The protons on the carbon atoms adjacent to the oxygen in the morpholine ring (O-CH₂) typically appear around 3.65 ppm, while those adjacent to the nitrogen (N-CH₂) are observed around 2.52-2.54 ppm chemicalbook.com. The protons of the hydroxyethyl group (CH₂-OH and N-CH₂-CH₂-OH) show shifts around 3.72 ppm and 3.12 ppm, respectively chemicalbook.com.

Table 1: Characteristic ¹H NMR Chemical Shifts for 2-Morpholinoethanol (in CDCl₃, 90 MHz)

Proton EnvironmentChemical Shift (δ, ppm)
O-CH₂ (Morpholine)3.65 chemicalbook.com
N-CH₂ (Morpholine)2.52 - 2.54 chemicalbook.com
CH₂-OH3.72 chemicalbook.com
N-CH₂-CH₂-OH3.12 chemicalbook.com

¹³C NMR spectroscopy further complements structural assignment by providing information on the carbon backbone. In studies involving compounds containing the 2-morpholinoethyl group, ¹³C NMR spectra have been unambiguously assigned, confirming the carbon environments within this moiety jst.go.jp, rsc.org.

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound based on their unique vibrational frequencies libretexts.org, nih.gov. As an alkanolamine, this compound contains a hydroxyl group (-OH), an ether linkage (C-O-C) within the morpholine ring, and a tertiary amine group (-N<) fishersci.ca.

Key absorption bands expected for this compound include:

O-H stretch: A broad and strong absorption band typically observed in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group libretexts.org.

C-H stretch: Multiple bands in the 2800-3000 cm⁻¹ region, corresponding to aliphatic C-H stretching vibrations ulakbim.gov.tr.

C-O stretch: Bands around 1050-1200 cm⁻¹, indicative of the C-O stretch from both the alcohol and the ether functionalities libretexts.org.

C-N stretch: While often weaker and potentially overlapping with the fingerprint region, the C-N stretch from the tertiary amine typically appears in the 1000-1200 cm⁻¹ range libretexts.org, researchgate.net.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Alcohol)3200-3600Broad, strong stretch
C-H (Aliphatic)2800-3000Multiple stretches
C-O (Alcohol/Ether)1050-1200Strong stretch
C-N (Amine)1000-1200Stretch (often in fingerprint region)

Chromatographic Analysis for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, allowing for purity assessment and reaction monitoring.

Gas Chromatography (GC) is a widely used technique for the quantitative and qualitative analysis of volatile and semi-volatile compounds like this compound google.com. It is particularly effective for purity assessment, identifying impurities, and monitoring the progress of reactions where this compound is a reactant or product google.com, googleapis.com. The method involves vaporizing the sample and passing it through a chromatographic column with a carrier gas, separating components based on their differing affinities for the stationary phase and their boiling points.

For this compound, which has a boiling point of 220-222 °C, GC can be applied, often requiring derivatization to improve volatility or reduce tailing, especially for the hydroxyl group. GC coupled with Mass Spectrometry (GC-MS) is a powerful combination for both separation and identification, providing highly specific and sensitive detection nih.gov. Reaction monitoring using GC-MS can track the consumption of starting materials and the formation of products, including this compound, over time google.com.

High-Performance Liquid Chromatography (HPLC) is a robust technique extensively used in process control and for the separation and purification of this compound. Given its polarity and miscibility in water fishersci.ca, HPLC, particularly reversed-phase HPLC, is often suitable. HPLC allows for the separation of this compound from non-volatile impurities, by-products, and starting materials, which is critical for quality control in manufacturing processes nih.gov, google.com, google.com.

HPLC systems typically consist of pumps, an autosampler, a column, and a detector, such as a UV-Vis detector or a refractive index detector uu.se. For polar compounds, reversed-phase columns (e.g., C-18) are commonly used with mobile phases consisting of mixtures of water and organic solvents (e.g., acetonitrile (B52724) or methanol), often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape and separation nih.gov, nih.gov. HPLC is also valuable for preparative separations to isolate this compound in high purity uu.se.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of this compound and providing insights into its molecular structure through fragmentation analysis nih.gov. In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For 2-Morpholinoethanol (C₆H₁₃NO₂), the molecular ion peak (M⁺) would be expected at m/z 131 chemicalbook.com. Fragmentation patterns, which result from the breaking of specific bonds within the molecule, provide characteristic daughter ions that can be used to deduce the compound's structure. For instance, a mass spectrum of 2-Morpholinoethanol shows a prominent peak at m/z 100, which corresponds to the morpholine ring with the attached -CH₂- group, indicating a common fragmentation pathway chemicalbook.com. Other significant fragments can also be observed, providing a unique "fingerprint" for identification.

Table 3: Characteristic Mass Spectrometry Data for 2-Morpholinoethanol

m/z ValueRelative Abundance (%)Proposed Fragment (Example)
1313.7 chemicalbook.comMolecular Ion (M⁺)
100100.0 chemicalbook.com[C₄H₈NO-CH₂]⁺
4235.4 chemicalbook.com[C₂H₄N]⁺ (or similar)
5622.6 chemicalbook.com[C₃H₆N]⁺ (or similar)

Coupling MS with chromatographic techniques, such as GC-MS or LC-MS, provides enhanced separation capabilities before mass spectral analysis, leading to more accurate identification and quantification of this compound even in complex matrices google.com, afin-ts.de. Electrospray ionization (ESI) is a common "soft" ionization technique used in LC-MS that produces molecular ions with minimal fragmentation, which is useful for determining the molecular weight afin-ts.de.

Emerging Research Areas and Future Directions in Morpholinoethanol Chemistry

Design and Synthesis of Novel Morpholinoethanol-Based Reagents and Catalysts

The inherent chemical characteristics of this compound make it a promising scaffold for the design and synthesis of novel reagents and catalysts. Its ability to act as a solvent or a reagent in organic synthesis allows for the development of new compounds with enhanced effectiveness made-in-china.com. For instance, 2-morpholinoethanol (B138140) has been utilized in the synthesis of N,N'-diarylurea derivatives, where it reacts with 1-fluoro-2-nitrobenzene (B31998) in the presence of sodium hydride to generate key intermediates nih.gov.

Furthermore, this compound plays a role in nucleophilic substitution reactions, leading to the creation of various derivatives with potential applications nih.govacs.org. In the realm of catalysis, hydroxyl-functionalized protic ionic liquids, formed using 2-morpholinoethanol, have demonstrated efficacy in CO₂ fixation into cyclic carbonates under mild conditions, showcasing its utility as a component in advanced catalytic systems sci-hub.se. The compound's morpholine (B109124) structure is also valuable for creating molecules with specific properties, such as its potential incorporation into porphyrin catalysts for peroxynitrite decomposition made-in-china.comgoogle.com. Additionally, this compound derivatives are explored in the preparation of ester prodrugs, highlighting their utility in pharmaceutical development guidechem.com.

Development of Advanced Synthetic Routes for Enhanced Atom Economy and Sustainability

A significant trend in chemical research involves the development of greener and more sustainable synthetic methods, and this compound is at the forefront of these efforts researchandmarkets.com. There is a growing emphasis on creating eco-friendly processes that reduce waste and energy consumption in the synthesis of 2-morpholinoethanol itself researchandmarkets.com. Countries like Germany are actively investing in research institutions collaborating with industry to innovate environmentally friendly synthesis methods for this compound researchandmarkets.com.

Beyond its own production, this compound contributes to sustainable chemistry through its application in atom-economical reactions. For example, a nickel-catalyzed protocol for the coupling of alcohols and amines, which involves the reaction of 2-morpholinoethanol with aniline (B41778) and 4-methoxyaniline, is considered an environmentally benign approach for constructing bioactive molecules acs.org. This method exemplifies how this compound can be integrated into synthetic pathways that minimize waste and maximize the incorporation of starting materials into the final product. The development of tetrazole-based deep eutectic solvents, which can include 2-morpholinoethanol, for efficient and sustainable ammonia (B1221849) capture also represents a step towards greener industrial processes acs.org.

Exploration of this compound Precursors in Next-Generation Materials Science

This compound is increasingly recognized as a valuable precursor in the development of next-generation materials, particularly within the polymer industry. It is utilized in the synthesis of polymers and copolymers, where it contributes to modifying polymer properties and developing materials with specific functionalities longchangchemical.comhnsincere.comchemimpex.com. Its incorporation into polymer formulations can enhance flexibility and durability, leading to the creation of high-performance materials chemimpex.com.

In advanced materials research, this compound has been explored as a component in PEG-poly(ortho ester) graft copolymers. These copolymers can form thermogels and are being investigated for pharmaceutical compositions, indicating their potential in drug delivery systems and other biomedical applications google.com. Furthermore, this compound has been successfully employed as a bidentate chelating ligand to synthesize neutral chain-like ferroelectric coordination polymers, such as [Cd(MEO)(SCN)₂]. These materials exhibit intriguing thermal and pressure-induced phase transitions driven by conformational changes, opening avenues for smart materials and responsive systems researchgate.net. Its classification as a "Material Building Block" and "Monomer" underscores its foundational role in innovative materials development ambeed.comambeed.com.

Computational-Aided Design and Virtual Screening of this compound Derivatives

Computational chemistry, including virtual screening and molecular modeling, is playing an increasingly vital role in accelerating the discovery and optimization of this compound derivatives. This approach allows for the rapid identification of novel lead scaffolds with desired properties, reducing the need for extensive experimental synthesis. For instance, virtual screening campaigns have successfully identified new lead structures for inhibitors, where N-morpholinoethanol was subsequently used in transesterification to create cell-permeable prodrugs tandfonline.comtandfonline.com.

In antiviral drug discovery, structure-based virtual screening has been instrumental in identifying potential molecules, including N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine, which demonstrated antiviral activity against Bovine Viral Diarrhea Virus (BVDV) sciforum.net. Beyond drug discovery, quantum chemistry calculations are employed to investigate the fundamental interactions between ammonia and deep eutectic solvents containing 2-morpholinoethanol, providing atomic-level insights crucial for optimizing their performance in gas capture applications acs.org. This computational approach enables a more rational and efficient design of this compound-based compounds for diverse applications.

Interdisciplinary Research at the Interface of Chemical Engineering and Organic Synthesis for Process Optimization

The interface of chemical engineering and organic synthesis is a critical area for optimizing the production and application of this compound. Process optimization aims to maximize economic potential, often by improving efficiency, yield, and reducing costs olemiss.edu. Advancements in production technologies for 2-morpholinoethanol are continuously being sought to achieve more efficient manufacturing processes, leading to improved yields and reduced production costs researchandmarkets.com.

Manufacturers are actively optimizing their production processes to meet stringent international quality standards, highlighting the importance of chemical engineering principles in ensuring product consistency and reliability researchandmarkets.com. While specific examples of this compound in flow chemistry or continuous manufacturing processes are not explicitly detailed in the provided information, the general drive towards "innovative production techniques" and "process optimization" suggests a future where chemical engineering will play a crucial role in scaling up and refining the synthesis and utilization of this compound researchandmarkets.com. The development of deep eutectic solvents that incorporate this compound for applications like ammonia capture also signifies interdisciplinary efforts to optimize processes for both economic and environmental benefits acs.org.

Q & A

Q. What are the key physicochemical properties of Morpholinoethanol that influence experimental design, and how should researchers validate these parameters?

Answer:

  • Critical Properties : Molecular weight (131.17 g/mol, from This compound for Synthesis ), solubility (hydrophilic due to hydroxyl and morpholine groups), and stability under varying pH/temperature conditions.

  • Validation Methods : Use spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity . Standardize solutions in inert solvents like methanol to avoid degradation (e.g., preparation protocols from Pharmacopeial Forum ).

  • Data Table :

    PropertyValue/Source
    Molecular FormulaC₆H₁₃NO₂
    Melting PointNot explicitly reported; infer from analogs (e.g., 4-(2-Hydroxyethyl)morpholine: ~232°C )
    SolubilityMiscible in water/polar solvents

Q. How should researchers design a study to assess this compound’s metabolic pathways in mammalian systems?

Answer :

  • Steps :
    • Model Selection : Use in vitro hepatocyte assays or in vivo rodent models, as recommended in WHO Health and Safety Guide for morpholine derivatives .
    • Tracer Methods : Radiolabel this compound (e.g., ¹⁴C) to track uptake and excretion .
    • Analytical Techniques : LC-MS/MS for metabolite identification; compare with databases like NIST Chemistry WebBook .
  • Key Considerations : Control for interspecies variability and dose-dependent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across different model organisms?

Answer :

  • Methodology :
    • Cross-Study Analysis : Compare methodologies from conflicting studies (e.g., exposure duration, concentration ranges) using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .
    • Dose-Response Validation : Replicate experiments under standardized conditions (e.g., OECD guidelines) to isolate confounding factors .
    • Meta-Analysis : Aggregate data from WHO reports and peer-reviewed studies to identify trends (e.g., higher nephrotoxicity in rodents vs. primates).
  • Example Contradiction : Discrepancies in LD₅₀ values may arise from differences in solvent carriers or metabolic rates .

Q. What advanced statistical approaches are recommended for analyzing this compound’s dose-dependent effects in longitudinal studies?

Answer :

  • Techniques :
    • Mixed-Effects Models : Account for intra-subject variability in repeated-measures designs .
    • Bayesian Inference : Useful for small sample sizes or sparse data (common in niche toxicology studies) .
  • Data Quality : Ensure reproducibility by documenting measurement errors (e.g., instrument precision from NIST ) and blinding protocols .

Q. How can researchers optimize synthetic routes for this compound derivatives while minimizing hazardous byproducts?

Answer :

  • Strategies :
    • Green Chemistry Principles : Use aqueous-phase reactions or biocatalysts to reduce toxicity (e.g., avoid chlorinated intermediates cited in MORPHISTO GmbH Safety Data Sheet ).
    • Byproduct Monitoring : Employ GC-MS or HPLC to detect impurities (e.g., chloroethyl derivatives ).
    • Scale-Up Protocols : Reference Pharmacopeial Forum for large-scale solvent selection (e.g., methanol vs. ethanol).

Methodological Resources

  • Data Collection : Follow NIST guidelines for physicochemical validation .
  • Ethical Compliance : Adopt WHO recommendations for handling hazardous morpholine derivatives .
  • Statistical Rigor : Use frameworks from Thesis Requirements to ensure methodological transparency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.